(1S)-1-(1-Benzofuran-2-YL)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1-Benzofuran-2-YL)butan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-Benzofuran-2-YL)butan-1-amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of Butan-1-amine Side Chain: The butan-1-amine side chain can be introduced through a series of reactions such as alkylation or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-Benzofuran-2-YL)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(1-Benzofuran-2-YL)butan-1-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(1-Benzofuran-2-YL)ethan-1-amine
- (1S)-1-(1-Benzofuran-2-YL)propan-1-amine
- (1S)-1-(1-Benzofuran-2-YL)pentan-1-amine
Uniqueness
(1S)-1-(1-Benzofuran-2-YL)butan-1-amine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(1S)-1-(1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H15NO/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10H,2,5,13H2,1H3/t10-/m0/s1 |
InChI Key |
LWEBUMRBYYUFSZ-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC2=CC=CC=C2O1)N |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.